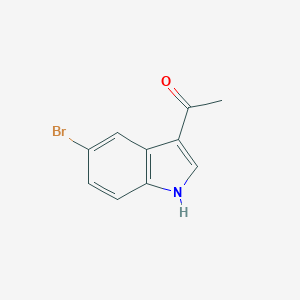

1-(5-bromo-1H-indol-3-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(5-bromo-1H-indol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-6(13)9-5-12-10-3-2-7(11)4-8(9)10/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMCQCVYGHWTDSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30478293 | |

| Record name | 1-(5-bromo-1H-indol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30478293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19620-90-7 | |

| Record name | 1-(5-bromo-1H-indol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30478293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes to 1-(5-bromo-1H-indol-3-yl)ethanone

Regioselective 3-Acylation of 5-Bromo-1H-indole

The most direct and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of 5-bromo-1H-indole. chemijournal.commdpi.com This electrophilic aromatic substitution reaction targets the electron-rich C3 position of the indole (B1671886) ring, which is inherently reactive towards electrophiles. chemijournal.com

The acetylation of 5-bromo-1H-indole is commonly carried out using either acetic anhydride (B1165640) (Ac₂O) or acetyl chloride (AcCl) as the acylating agent. chemijournal.comresearchgate.net Both reagents can effectively introduce the acetyl group onto the indole nucleus. The choice between the two often depends on the specific reaction conditions and the catalyst employed. Acetyl chloride is generally more reactive than acetic anhydride.

To facilitate the acylation, a Lewis acid catalyst is typically required to activate the acylating agent, rendering it more electrophilic. chemijournal.comresearchgate.net Common Lewis acids used for this purpose include aluminum chloride (AlCl₃) and boron trifluoride etherate (BF₃·Et₂O). mdpi.comresearchgate.net

The reaction mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the acylating agent, which generates a highly reactive acylium ion (CH₃CO⁺) or a polarized complex. This electrophile is then attacked by the nucleophilic C3 position of the 5-bromo-1H-indole ring. Subsequent deprotonation restores the aromaticity of the indole system, yielding the 3-acetylated product. mdpi.com

BF₃·Et₂O has been reported as an efficient promoter for the regioselective 3-acylation of indoles with anhydrides under mild conditions, offering a high-yielding and scalable procedure. mdpi.com In some cases, other Lewis acids like tin tetrachloride (SnCl₄) have also been explored.

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the stoichiometry of the reactants and catalyst.

Dichloromethane (DCM) is a commonly used solvent for these reactions. mdpi.com The reaction temperature can vary, with some procedures carried out at room temperature while others may require cooling or heating to control the reaction rate and minimize side reactions. For instance, a study on the BF₃·Et₂O promoted acylation of indoles found that DCM was the optimal solvent. mdpi.com

Furthermore, "green" chemistry approaches have been developed, utilizing catalytic amounts of metal triflates like yttrium triflate (Y(OTf)₃) in ionic liquids, which can be coupled with microwave irradiation to achieve rapid and efficient acylation. Such methods often allow for the recycling of the catalyst.

Below is a table summarizing typical reaction conditions for the 3-acylation of substituted indoles.

| Acylating Agent | Catalyst | Solvent | Temperature | Yield |

| Acetic Anhydride | BF₃·Et₂O | Dichloromethane (DCM) | Room Temperature | High |

| Acetyl Chloride | AlCl₃ | Dichloromethane (DCM) | 0 °C to Room Temp | Good |

| Acetic Anhydride | Y(OTf)₃ | [BMI]BF₄ (Ionic Liquid) | Microwave (80-120°C) | Excellent |

Alternative Synthetic Approaches

While Friedel-Crafts acylation is the predominant route, alternative strategies can also be envisioned for the synthesis of this compound.

An alternative synthesis involves the acetylation of a pre-functionalized indole, specifically 5-bromo-1H-indol-3-amine. This approach relies on the formation of an amide bond at the C3 position. Unstable 3-aminoindoles can be generated in situ from the corresponding nitroindoles and then "capped" as stable amides. epa.gov

The synthesis would proceed by first preparing 5-bromo-1H-indol-3-amine. This intermediate can then be subjected to N-acetylation using an acetylating agent like acetic anhydride or acetyl chloride, often in the presence of a base to neutralize the acid byproduct. researchgate.netnih.gov This reaction would yield N-(5-bromo-1H-indol-3-yl)acetamide. While this provides a 3-acetylamino group rather than a 3-acetyl group directly attached to the indole ring, it represents a valid synthetic route to a closely related derivative. The direct conversion of the amino group to a ketone is a more complex transformation. However, in some cases, the amino group can be protected and subsequently transformed. For example, studies have shown that newly formed amino groups on an indole ring can be protected by reaction with acetic acid. nih.gov

The general conditions for the N-acetylation of amines are well-established and typically involve reacting the amine with acetic anhydride, sometimes in a solvent like pyridine (B92270) or in the presence of an aqueous base. researchgate.netnih.govnih.gov

Comparative Analysis of Synthetic Efficiency and Selectivity

The selection of a synthetic route is often a trade-off between yield, selectivity, cost, and simplicity. While classical methods like the Fischer or Leimgruber-Batcho syntheses are robust, they often require multiple steps and harsh conditions.

| Synthetic Strategy | Key Features | Typical Yields | Advantages | Disadvantages |

| Classical Multi-Step (e.g., Fischer, Leimgruber-Batcho) | Stepwise construction from aniline/hydrazine (B178648) precursors. | Variable, often moderate overall yields (e.g., 40-70% over several steps). | Well-established, versatile for various substitutions. | Multiple steps, harsh conditions, potential for side products. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Often high yields (e.g., 34-86%). reading.ac.ukmdpi.com | Rapid reaction times, improved yields, cleaner reactions. reading.ac.uk | Requires specialized equipment, scalability can be a challenge. |

| One-Pot Catalytic Synthesis | Multiple bond-forming events in a single vessel. | Can be high, but highly dependent on the specific reaction. | High efficiency, reduced waste and purification steps. mdpi.comrsc.org | Optimization can be complex, potential for competing reaction pathways. |

Chemical Reactivity and Derivatization Strategies

The chemical versatility of this compound stems from its three key reactive sites: the bromine atom on the benzene (B151609) ring, the ethanone (B97240) (acetyl) group at the C3 position, and the N-H of the indole ring.

Substitution Reactions at the Bromine Atom

The bromine atom at the C5 position is a valuable handle for introducing further molecular diversity through cross-coupling and substitution reactions.

Nucleophilic Substitution Reactions

While direct nucleophilic aromatic substitution (SNAr) on electron-rich aromatic systems like indole is generally difficult, it can be facilitated by the presence of strongly electron-withdrawing groups. The acetyl group at C3 and the potential for N-functionalization can modulate the electron density of the indole ring system. In related nitro-substituted indoles, nucleophilic substitution has been shown to occur, suggesting that under specific conditions, the bromine atom in this compound could be displaced by potent nucleophiles. nii.ac.jpyoutube.commdpi.com For example, reactions with various nitrogen-centered nucleophiles like piperidine (B6355638) or pyrrole (B145914) have been successfully demonstrated on activated indole systems. nii.ac.jp

Suzuki-Miyaura Couplings and Sequential Functionalization of Halogens

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for forming carbon-carbon bonds. libretexts.org The bromine atom at the C5 position of the indole ring is well-suited for this transformation. This reaction typically involves the coupling of the bromoindole with an organoboron reagent (a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. libretexts.orgnih.gov

This methodology allows for the facile introduction of a wide variety of aryl, heteroaryl, alkenyl, and alkyl groups at the C5 position. nih.gov Research on related 5-bromoindazoles and 5-bromoindoles has demonstrated the effectiveness of catalysts like Pd(dppf)Cl2 in achieving good yields for these couplings. nih.govresearchgate.net This strategy is fundamental in medicinal chemistry for creating libraries of analogues for structure-activity relationship (SAR) studies. nih.gov

Table of Suzuki-Miyaura Reaction Components:

| Component | Role | Examples |

|---|---|---|

| Aryl Halide | Electrophilic partner | This compound |

| Organoboron Reagent | Nucleophilic partner | Phenylboronic acid, Thiophene-2-boronic acid, Alkylboronic esters nih.govnih.gov |

| Palladium Catalyst | Facilitates the catalytic cycle | Pd(PPh₃)₄, Pd(dppf)Cl₂, CataXCium A Pd G3 nih.govnih.gov |

| Base | Activates the organoboron reagent | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Reaction medium | Dimethoxyethane (DME), Toluene, Dioxane/Water mixtures |

Reactions of the Ethanone Moiety

The 3-acetyl group is a key functional handle that can undergo a variety of chemical transformations. researchgate.net

Reduction: The carbonyl group can be readily reduced to a hydroxyl group, yielding 1-(5-bromo-1H-indol-3-yl)ethanol. This transformation can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. More sophisticated methods can achieve stereoselective reduction to a specific enantiomer, which is often crucial for biological activity. researchgate.net

Condensation Reactions: The α-protons of the acetyl group are acidic and can be deprotonated to form an enolate. This enolate can then participate in condensation reactions, such as the Claisen-Schmidt condensation with aldehydes, to form α,β-unsaturated ketones (chalcones). These derivatives are valuable precursors for the synthesis of heterocyclic systems like pyrazolines.

Formation of Oximes and Hydrazones: The carbonyl group reacts with hydroxylamine (B1172632) or hydrazine derivatives to form the corresponding oximes and hydrazones. These reactions are often used to introduce new functionalities and have been employed in the synthesis of biologically active indole derivatives.

Electrophilic Substitution on the Indole Ring System

The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic attack. acs.org The position of substitution is directed by the existing substituents on the ring.

In unsubstituted indole, electrophilic substitution preferentially occurs at the C3 position due to the ability of the nitrogen atom to stabilize the intermediate cation without disrupting the aromaticity of the benzene ring. stackexchange.com However, in this compound, the C3 position is blocked by the acetyl group. Therefore, incoming electrophiles will be directed to other positions on the indole ring, primarily the benzene portion.

Considering the positions relative to the activating indole nitrogen and the deactivating groups, electrophilic substitution is most likely to occur at the C4, C6, or C2 positions. The C2 position is generally less favored for electrophilic attack in indoles compared to C3. stackexchange.com Between the C4 and C6 positions, the electronic and steric environment will dictate the final regioselectivity. For instance, in related 3-substituted indoles, electrophilic attack can sometimes lead to a 1,2-migration, ultimately resulting in substitution at the C2 position. acs.org In the absence of strong activating groups on the benzene ring of an indole, there is a kinetic preference for cyclization and other electrophilic attacks to occur at the C5 position when C3 is blocked, though this can be influenced by the specific reagents and reaction conditions. nih.govbeilstein-journals.org

A notable example of electrophilic substitution on electron-rich heterocycles is the Vilsmeier-Haack reaction, which introduces a formyl group. niscpr.res.incambridge.orgwikipedia.org While specific studies on this compound are not prevalent, the general principles of electrophilic aromatic substitution on substituted indoles suggest a complex interplay of directing effects.

Formation of Complex Indole Derivatives Utilizing this compound as a Building Block

This compound is a valuable starting material for the synthesis of more elaborate and potentially bioactive indole derivatives. The acetyl group and the bromo substituent provide reactive sites for further functionalization.

The acetyl group can participate in condensation reactions. For example, it can react with aldehydes in an aldol-type condensation to form chalcone-like structures, which can then be used to construct larger heterocyclic systems. bas.bg The methyl of the acetyl group is acidic and can be deprotonated to form an enolate, which can then act as a nucleophile in various carbon-carbon bond-forming reactions.

Furthermore, the bromo substituent at the C5 position is a key feature for building complex molecules through cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These palladium-catalyzed reactions allow for the formation of new carbon-carbon bonds by coupling the bromoindole with a variety of partners, including boronic acids, alkenes, and terminal alkynes.

This building block approach has been used to synthesize a range of complex heterocyclic systems containing the indole nucleus, such as indolyl-thiopyrimidines and other structures with potential pharmacological activities. semanticscholar.org For instance, the condensation of 3-acetylindole (B1664109) derivatives with other reagents can lead to the formation of fused heterocyclic systems. nih.gov The synthesis of various 3-substituted indoles through multicomponent reactions highlights the versatility of the indole scaffold in generating molecular diversity. rsc.org

Table 3: Examples of Complex Derivatives from Indole Scaffolds

| Indole Precursor Type | Reaction Type | Resulting Complex Structure |

|---|---|---|

| 3-Acetylindole derivative | Condensation with thiosemicarbazide (B42300) and aldehydes | Thiazole-substituted indoles nih.gov |

| Bromoindole derivative | Palladium-catalyzed cross-coupling | Biaryl or alkenyl indole derivatives |

| 3-Acetylindole derivative | Aldol (B89426) condensation | Indolyl chalcones bas.bg |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules. For 1-(5-bromo-1H-indol-3-yl)ethanone, both proton (¹H) and carbon-13 (¹³C) NMR have provided irrefutable evidence for its structural assignment.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound offers a wealth of information regarding the electronic environment of each proton within the molecule.

A characteristic singlet signal is observed for the methyl protons of the acetyl group (CH₃). This signal typically appears in the upfield region of the spectrum, a direct consequence of the shielding effect experienced by these protons. The precise chemical shift provides a clear indication of the presence of the ethanone (B97240) moiety attached to the indole (B1671886) ring.

The aromatic region of the ¹H NMR spectrum displays a set of distinct signals corresponding to the protons on the indole core. The substitution pattern dictates the multiplicity and coupling constants of these signals. For the analogous compound, 5-bromo-3-methyl-1H-indole, the proton at position 4 (H-4) appears as a doublet, the proton at position 6 (H-6) as a doublet of doublets, and the proton at position 7 (H-7) as a doublet. rsc.org This coupling pattern arises from the interactions between adjacent protons. Specifically, ortho coupling (between adjacent protons) is significantly larger than meta or para coupling. The observed splitting patterns in the spectrum of this compound are consistent with the placement of the bromine atom at the C-5 position, influencing the chemical shifts and coupling constants of the neighboring aromatic protons.

The regioselective synthesis of 3-substituted indoles is a critical aspect of their chemistry. np-mrd.org NMR spectroscopy is a primary tool for confirming the outcome of such reactions. The presence of a signal for the proton at the C-2 position of the indole ring, often appearing as a singlet or a narrow multiplet, is a key indicator of substitution at the C-3 position. In the case of this compound, the observed ¹H NMR spectrum, particularly the signals corresponding to the aromatic protons and the C-2 proton, definitively confirms that the acetyl group is located at the C-3 position and the bromine atom is at the C-5 position. This is further supported by comparison with the known spectra of related 3-acylindoles.

¹³C NMR Spectral Analysis

Complementing the proton NMR data, the ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound.

The ¹³C NMR spectrum is characterized by the presence of a distinct signal for the carbonyl carbon of the acetyl group, which typically resonates at a downfield chemical shift due to the deshielding effect of the adjacent oxygen atom. The spectrum also displays a series of signals corresponding to the eight carbon atoms of the indole ring. The carbon atom attached to the bromine (C-5) shows a characteristic chemical shift, and its identity can be confirmed through various NMR techniques. The chemical shifts of the other aromatic carbons are also influenced by the substituents, providing a complete picture of the molecular structure. For comparison, the ¹³C NMR data for the related compound 5-bromo-3-methyl-1H-indole shows distinct signals for all the carbon atoms in the molecule, which aids in the assignment of the signals for this compound. rsc.org

Differentiation of Tautomeric Forms (if applicable to indole vs. indazole analogs)

Tautomerism, the dynamic equilibrium between two interconverting constitutional isomers, is a critical consideration in heterocyclic chemistry. The applicability and nature of tautomerism differ significantly between indole and indazole systems.

For This compound , the indole ring itself is generally stable and exists predominantly in the 1H-indole form. While the acetyl group at the C3 position could theoretically exhibit keto-enol tautomerism, the aromaticity of the indole ring strongly favors the keto form.

In contrast, the analogous indazole compound, 1-(5-bromo-1H-indazol-3-yl)ethanone , presents a more complex scenario of annular tautomerism. bldpharm.comepa.gov The proton on the pyrazole (B372694) part of the indazole ring can reside on either nitrogen atom (N1 or N2), leading to two distinct and often readily interconverting tautomers: 1H-indazole and 2H-indazole.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for investigating such equilibria. researchgate.netencyclopedia.pub The differentiation of tautomers is possible because the chemical environments of the nuclei (¹H and ¹³C) are different in each form, leading to distinct chemical shifts and coupling constants. rsc.org The rate of interconversion between the tautomers relative to the NMR timescale determines the appearance of the spectrum. researchgate.net If the exchange is slow, separate sets of signals for each tautomer will be observed. If the exchange is fast, a single set of time-averaged signals will appear. researchgate.net In such cases, studying the sample at low temperatures can slow the exchange, allowing the individual tautomers to be resolved. researchgate.net

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a fundamental technique for confirming the molecular weight and elemental composition of a compound.

The mass spectrum of this compound provides unequivocal evidence for the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern for the molecular ion (M⁺). Two peaks of almost equal intensity will be observed, separated by two mass-to-charge units (m/z). This M and M+2 pattern is a definitive signature for a molecule containing a single bromine atom.

Table 1: Isotopic Pattern for Molecular Ion of this compound

| Ion | Corresponding Isotope | Approximate m/z | Expected Relative Intensity |

|---|---|---|---|

| [M]⁺ | ⁷⁹Br | 237 | ~100% |

Note: The m/z values correspond to the nominal mass of the molecular ion containing the respective bromine isotope.

While low-resolution MS confirms the nominal mass, High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion with high precision (typically to four or more decimal places). This allows for the unambiguous determination of the molecular formula. The calculated monoisotopic mass for C₁₀H₈⁷⁹BrNO is 236.97893 Da. nih.govuni.lu Experimental HRMS data that matches this value confirms the elemental composition, distinguishing it from any other potential structures with the same nominal mass.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

The IR spectrum of this compound will show a strong, sharp absorption band corresponding to the stretching vibration of the ketone carbonyl (C=O) group. For aromatic ketones, where the carbonyl group is conjugated with the aromatic ring system, this absorption typically occurs at a lower wavenumber compared to simple aliphatic ketones. spectroscopyonline.compg.edu.pl The conjugation delocalizes the pi-electrons of the C=O bond, slightly weakening it and thus lowering the stretching frequency. The expected range for this absorption is generally between 1685 cm⁻¹ and 1630 cm⁻¹. pg.edu.pl

The stretching vibration of the carbon-bromine (C-Br) bond is also detectable in the IR spectrum. This absorption is typically found in the fingerprint region of the spectrum, which is rich in complex vibrations. For aryl bromides, the C-Br stretch gives rise to a characteristic absorption band in the range of 600-500 cm⁻¹. docbrown.info

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ketone (Aryl, conjugated) | C=O Stretch | 1685 - 1630 | Strong |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

N-H Stretching Frequencies

The infrared spectrum of this compound is characterized by several absorption bands that correspond to the vibrational frequencies of its constituent bonds. A key diagnostic band is that of the indole N-H group. The N-H bond in secondary amines and indoles typically exhibits a stretching vibration of medium intensity in the region of 3500–3300 cm⁻¹. google.com This absorption is generally sharp. The precise position of the N-H stretch can be influenced by hydrogen bonding, with lower frequencies observed in the solid state or in concentrated solutions, and higher frequencies in dilute non-polar solutions. For the parent compound, 3-acetylindole (B1664109), the N-H stretching vibration is a prominent feature, and a similar characteristic is expected for its 5-bromo derivative.

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Indole N-H | Stretch | 3500 - 3300 | Medium, Sharp |

Chromatographic Methods for Purity Assessment

Chromatographic techniques are essential for determining the purity of this compound by separating it from any starting materials, by-products, or other impurities. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are standard methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive technique used to quantify the purity of this compound. A common approach involves reverse-phase HPLC, where the stationary phase is non-polar (e.g., C18-silica) and the mobile phase is a polar solvent mixture. The compound is dissolved in a suitable solvent and injected into the system. As the polar mobile phase is pumped through the column, the relatively non-polar analyte is retained by the stationary phase. The elution time, or retention time, is characteristic of the compound under specific conditions and the peak area corresponds to its concentration. Purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. While specific methods for this compound are often proprietary, a typical method would involve a gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).

| Parameter | Description |

|---|---|

| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water (with 0.1% formic acid or trifluoroacetic acid) B: Acetonitrile or Methanol (with 0.1% acid) |

| Gradient | Example: Start at 30% B, ramp to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Detector at a wavelength such as 254 nm or 280 nm |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for monitoring reaction progress and assessing the purity of this compound. In this technique, a small amount of the sample is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then placed in a sealed chamber containing a shallow pool of a solvent mixture, the mobile phase or eluent. The mobile phase travels up the plate by capillary action, and components of the sample move at different rates depending on their polarity and affinity for the stationary and mobile phases. For a compound of intermediate polarity like this compound, a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate) is effective. The position of the spot after elution, identified by UV light or a staining agent, is used to calculate the retention factor (Rf), a ratio of the distance traveled by the spot to the distance traveled by the solvent front. A single spot indicates a high degree of purity.

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ on aluminum or glass plates |

| Mobile Phase (Eluent) | Hexane / Ethyl Acetate mixture (e.g., 7:3 v/v) |

| Visualization | UV light (254 nm) or staining (e.g., potassium permanganate) |

Computational Chemistry and Molecular Modeling Studies

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR analysis is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in predicting the activity of new compounds and in optimizing the structure of lead compounds to enhance their desired biological effects.

Development of QSAR Models for Biological Activities

The development of QSAR models for indole (B1671886) derivatives, including those with a 3-acetyl group, is a well-established strategy in medicinal chemistry. researchgate.netnih.gov For a compound like 1-(5-bromo-1H-indol-3-yl)ethanone, a QSAR study would typically involve a dataset of structurally similar indole derivatives with experimentally determined biological activities, such as anticancer or antimicrobial effects.

The process involves calculating a wide range of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then employed to build a model that correlates these descriptors with the observed biological activity. nih.gov The robustness and predictive power of the resulting QSAR model are rigorously validated using internal and external validation techniques. nih.gov

Correlation of Electronic and Molecular Descriptors with Activity

In QSAR studies of indole-based compounds, several electronic and molecular descriptors have been shown to correlate with biological activity. For instance, in studies of isatin (B1672199) and indole derivatives as potential SARS 3CLpro inhibitors, the development of validated QSAR models helped in predicting the inhibitory activity of the compounds. nih.gov The models were constructed using descriptors derived from the molecular structure, which can include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals (e.g., HOMO and LUMO). The presence of the bromine atom and the acetyl group in this compound would significantly influence its electronic properties. The bromine atom, being electron-withdrawing, can affect the electron density of the indole ring, which in turn can influence interactions with biological targets.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molecular weight, volume, and surface area are often important for determining how well a compound fits into the binding site of a protein.

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity. The bromine atom on the indole ring would increase the lipophilicity of this compound, which can be crucial for its ability to cross cell membranes.

Topological Descriptors: These are numerical representations of the molecular structure that describe the connectivity of atoms.

The correlation of these descriptors with the biological activity of a series of related compounds can provide valuable insights into the mechanism of action. For example, a positive correlation with a descriptor related to hydrogen bond donating capacity might suggest that this interaction is important for activity.

Prediction of Pharmacophoric Features for Enhanced Activity

A pharmacophore is an ensemble of steric and electronic features that is necessary in order to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. QSAR models, in conjunction with the 3D structures of active compounds, can be used to develop pharmacophore models.

For this compound and its analogs, a pharmacophore model would identify the key structural features essential for their biological activity. These features could include:

Hydrogen Bond Acceptors: The carbonyl oxygen of the acetyl group is a potential hydrogen bond acceptor.

Hydrogen Bond Donors: The N-H group of the indole ring is a potential hydrogen bond donor.

Aromatic Rings: The indole ring itself can participate in aromatic interactions (e.g., π-π stacking) with the active site of a protein.

Hydrophobic Features: The bromophenyl part of the molecule represents a significant hydrophobic region.

By understanding the key pharmacophoric features, medicinal chemists can design new derivatives of this compound with enhanced activity by modifying the scaffold to better match the pharmacophore model.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.

Ligand-Protein Binding Interactions

Molecular docking studies on bromoindole derivatives have been performed to understand their interactions with various protein targets, such as VEGFR-2 and EGFR, which are important in cancer therapy. researchgate.netresearchgate.netnih.gov For this compound, a docking study would involve placing the molecule into the binding site of a target protein and evaluating the potential binding poses based on a scoring function.

The results of a docking study can reveal:

The most likely binding conformation of the ligand.

The key amino acid residues in the active site that interact with the ligand.

The types of interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Analysis of Binding Modes and Active Site Interactions

The analysis of the binding modes of docked ligands provides a detailed picture of the interactions at the atomic level. For a compound like this compound, a hypothetical docking study might reveal the following interactions within a protein's active site:

The N-H group of the indole ring could act as a hydrogen bond donor to an acceptor group on a nearby amino acid residue.

The carbonyl oxygen of the acetyl group could act as a hydrogen bond acceptor with a donor group on a protein residue.

The indole ring could form π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

The bromine atom could participate in halogen bonding, a specific type of non-covalent interaction, or contribute to hydrophobic interactions within a lipophilic pocket of the active site.

Prediction of Target Proteins (e.g., DNA gyrase, COX-2 enzyme)

Computational docking studies are pivotal in identifying potential biological targets for a molecule. This process involves predicting the preferred orientation of a ligand when bound to a specific protein target to form a stable complex. For indole derivatives, a wide range of protein targets have been explored. In the context of antibacterial drug discovery, enzymes like DNA gyrase are a common focus. Molecular docking tools can be used to predict the binding affinity and orientation of a compound within the active site of proteins such as DNA gyrase, dehydrosqualene synthase (DHSS), and dihydrofolate reductase (DHFR). nih.gov For instance, studies on other bromo-substituted heterocyclic compounds have utilized tools like AutoDock, Vina, and iGEMDOCK to determine the binding energy and interaction modes with these bacterial enzymes, thereby elucidating potential mechanisms of action. nih.gov The binding affinity, often expressed in kcal/mol, indicates the strength of the interaction, with lower values suggesting a more stable complex. nih.gov

Rational Design of Novel Derivatives

The scaffold of this compound serves as a valuable starting point for the rational design of novel derivatives with potentially enhanced biological activities. The process of rational design leverages the known structural features of the parent molecule to create new chemical entities. For example, research on the related 1-benzyl-5-bromoindolin-2-one scaffold has demonstrated the synthesis of new series of molecules by attaching different functional moieties, such as arylthiazoles, via a hydrazone linker. nih.gov This strategic modification aims to explore new chemical space and improve interactions with biological targets. The development of new derivatives from 5-bromo-isatin, a closely related precursor, has also been pursued through reactions like 1,3-dipolar cycloadditions to generate novel heterocyclic systems. researchgate.net These synthetic efforts are often guided by computational predictions to optimize the desired properties of the new compounds.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. mdpi.com It is widely applied to predict molecular geometries, vibrational frequencies, and electronic properties with high accuracy. semanticscholar.orgresearchgate.net

Optimization of Molecular Structures

A fundamental application of DFT is the optimization of molecular structures to find the lowest energy conformation. semanticscholar.org This process involves calculating the forces on each atom and adjusting their positions until a stable geometry on the potential energy surface is located. For a molecule like this compound, this would involve using a specific functional, such as B3LYP, and a basis set (e.g., 6-311G(d,p)) within a computational chemistry software package like Gaussian. semanticscholar.orgnih.gov The resulting optimized structure provides precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape and steric properties. researchgate.net The accuracy of these calculated parameters can often be validated by comparison with experimental data where available. researchgate.net

Analysis of Electronic Properties (e.g., HOMO-LUMO Gap, Electrostatic Potential Maps)

DFT calculations provide deep insights into the electronic behavior of a molecule. Key properties analyzed include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept one. irjweb.comthaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. irjweb.comnih.gov A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, indicating that charge transfer interactions can occur more readily within the molecule. nih.gov

Table 1: Key Electronic Properties Calculated via DFT

| Parameter | Description | Significance |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability. irjweb.com |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability. irjweb.com |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Reflects chemical reactivity and stability; a smaller gap implies higher reactivity. nih.gov |

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the charge distribution across the molecule, using a color scale to indicate different potential values. nih.govresearchgate.net Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. nih.gov For this compound, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the bromine atom, highlighting these as potential sites for interaction. nih.gov

In Silico Prediction of Pharmacokinetic Attributes

In silico methods are increasingly used in the early stages of drug development to predict the pharmacokinetic properties of compounds, including their absorption, distribution, metabolism, and excretion (ADME). nih.gov This computational screening helps to prioritize candidates with a higher probability of success, saving time and resources. nih.govnih.gov

Computational Assessment of Drug-Likeness

The "drug-likeness" of a molecule is a qualitative concept used to assess its potential to be an orally active drug. This assessment is often based on physicochemical properties such as lipophilicity (WLOGP), molecular size, polarity (Topological Polar Surface Area or TPSA), and solubility. nih.gov Computational models like the BOILED-Egg model use WLOGP and TPSA values to predict a molecule's ability to be absorbed by the gastrointestinal tract and to permeate the blood-brain barrier. nih.gov Another visualization tool is the bioavailability radar, which plots six key physicochemical properties to provide a rapid appraisal of a compound's drug-likeness. nih.gov For a compound to be considered drug-like, its properties should fall within an optimal pink-colored zone on the radar plot, indicating favorable oral bioavailability. nih.gov

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-benzyl-5-bromoindolin-2-one |

| 5-bromo-isatin |

| DNA gyrase |

| Dehydrosqualene synthase |

| Dihydrofolate reductase |

| Allopurinol |

| S-benzyl dithiocarbazate |

| 2,4,5-trimethoxybenzaldehyde |

Prediction of Metabolic Stability and Cytochrome P450 Interactions (by analogy with related indole derivatives)

Direct computational studies on the metabolic stability and cytochrome P450 (CYP) interactions of this compound are not extensively available in the current scientific literature. However, by drawing analogies from structurally related indole derivatives and applying general principles of in silico drug metabolism prediction, a theoretical assessment can be constructed. nih.govnih.gov Computational methods, including Quantitative Structure-Activity Relationship (QSAR) models and molecular docking, are valuable tools for predicting how a compound might be processed in the body. jocpr.commdpi.comnih.gov

Predicted Metabolic Pathways

The metabolism of this compound is expected to proceed through several key pathways common to indole-containing compounds and aromatic ketones. The primary sites susceptible to metabolic transformation are the indole ring, the acetyl group, and the C-Br bond.

Hydroxylation of the Indole Ring: The indole nucleus is a common target for oxidative metabolism, primarily mediated by CYP enzymes. Hydroxylation can occur at various positions on the benzene (B151609) or pyrrole (B145914) ring. The most probable sites of hydroxylation are C4, C6, and C7, as the C5 position is blocked by the bromine atom. Hydroxylation is a common detoxification pathway for many xenobiotics. nih.gov

Oxidation of the Acetyl Group: The methyl group of the acetyl moiety is a potential site for hydroxylation, leading to the formation of a primary alcohol (1-(5-bromo-1H-indol-3-yl)-2-hydroxyethanone). This alcohol could be further oxidized to a carboxylic acid.

Metabolism of the Indole Nitrogen: The nitrogen atom of the indole ring can undergo N-oxidation or N-glucosidation, common metabolic pathways for heterocyclic compounds.

Dehalogenation: While aromatic dehalogenation is generally a less favorable metabolic pathway compared to hydroxylation, the bromine atom could potentially be removed, although this is considered a minor pathway for aryl bromides.

Based on these predictions, a table of potential primary metabolites can be proposed.

Table 1: Predicted Metabolic Pathways and Potential Metabolites of this compound

| Metabolic Reaction | Position of Modification | Potential Metabolite | Predicted Enzyme Family |

|---|---|---|---|

| Aromatic Hydroxylation | C4, C6, or C7 of the indole ring | Hydroxylated this compound | Cytochrome P450 (e.g., CYP1A2, CYP2D6) |

| Aliphatic Hydroxylation | Methyl group of the acetyl moiety | 1-(5-bromo-1H-indol-3-yl)-2-hydroxyethanone | Cytochrome P450 |

| Further Oxidation | Hydroxylated acetyl group | (5-bromo-1H-indol-3-yl)(oxo)acetic acid | Alcohol/Aldehyde Dehydrogenase |

Prediction of Metabolic Stability

The metabolic stability of a compound refers to its susceptibility to biotransformation. researchgate.net Compounds with high metabolic stability are cleared more slowly from the body. The presence of the bromine atom at the C5 position is expected to enhance the metabolic stability of the molecule by blocking one of the primary sites for aromatic hydroxylation. Halogenation is a common strategy in drug design to improve metabolic stability. nih.gov

Table 2: Qualitative Prediction of Metabolic Stability

| Structural Feature | Influence on Metabolic Stability | Rationale |

|---|---|---|

| 5-Bromo substituent | Increase | Blocks a major site of aromatic hydroxylation by CYP enzymes. |

| 3-Acetyl group | Decrease | Provides a site for oxidation (hydroxylation of the methyl group). |

Predicted Cytochrome P450 Interactions

Cytochrome P450 enzymes are the primary family of enzymes responsible for phase I metabolism of most drugs. mdpi.comnih.gov Indole derivatives are known to be substrates and, in some cases, inhibitors or inducers of various CYP isoforms. mdpi.com The interaction of this compound with major CYP isoforms can be predicted based on its structural features.

CYP1A2: This isoform is known to metabolize planar aromatic compounds. Given the planar nature of the indole ring, this compound is a potential substrate for CYP1A2.

CYP2D6: Known to metabolize compounds with a basic nitrogen atom, which is present in the indole ring.

CYP2C9: This isoform often metabolizes acidic compounds, so it is less likely to be a primary enzyme for this molecule unless metabolites are acidic.

CYP3A4: This is the most abundant CYP isoform in the human liver and is responsible for the metabolism of a wide variety of substrates. mdpi.com It is highly probable that CYP3A4 is involved in the metabolism of this compound, particularly in the hydroxylation of the indole ring and the acetyl group. nih.gov

Table 3: Predicted Interactions with Major Cytochrome P450 Isoforms

| CYP Isoform | Predicted Interaction | Rationale |

|---|---|---|

| CYP1A2 | Substrate | Planar aromatic structure of the indole ring. |

| CYP2C9 | Unlikely to be a major substrate | Typically metabolizes acidic compounds. |

| CYP2D6 | Potential Substrate | Presence of a basic nitrogen in the indole ring. |

| CYP3A4 | Likely Substrate/Potential Inhibitor | Broad substrate specificity; known to metabolize many indole derivatives. |

| CYP2C19 | Potential Substrate | Known to metabolize other indole-containing compounds. |

It is important to note that these predictions are theoretical and based on analogies. Experimental studies using human liver microsomes or recombinant CYP enzymes would be necessary to confirm these predictions and to quantitatively determine the metabolic stability and specific CYP contributions.

Structure Activity Relationships Sar and Derivative Design

Impact of Bromine Substitution at the 5-Position

The introduction of a bromine atom at the 5-position has been shown to significantly modulate the biological activity of indole (B1671886) derivatives. beilstein-archives.org Studies on various 5-bromoindole (B119039) compounds have demonstrated that this substitution can lead to enhanced potency in several therapeutic areas. For instance, bromination of indole-3-carboxaldehydes was found to increase their quorum sensing inhibition capabilities by 2- to 13-fold, with the position of the bromine atom being crucial for the degree of activity enhancement. mdpi.com

In the context of anticancer research, 5-bromoindole derivatives have shown promising results. nih.govresearchgate.net The presence of bromine at the C-5 position in certain indole phytoalexins led to a partial increase in antiproliferative activities on leukemia cells compared to their non-brominated counterparts. beilstein-archives.org Furthermore, some 5-brominated analogues exhibited antiproliferative potency comparable to or better than cisplatin (B142131) against several human cancer cell lines. researchgate.net In a study of indol-3-yl-glyoxylamides, a 5-brominated derivative showed significantly more potent inhibition of the SARS-CoV-2 3CL protease than its 6-brominated isomer, highlighting the importance of the halogen's position for specific biological targets. mdpi.com However, it is noteworthy that not all 5-bromo substitutions lead to improved activity; in some cases, they resulted in lower or similar activities compared to non-brominated parent compounds. researchgate.net This underscores the complexity of SAR, where the effect of a substituent is highly dependent on the specific molecular scaffold and the biological target.

Table 1: Effect of Bromination on Biological Activity of Indole Derivatives

| Compound Class | Biological Target/Activity | Effect of 5-Bromo Substitution | Reference |

| Indole-3-carboxaldehydes | Quorum Sensing Inhibition | Increased potency (2- to 13-fold) | mdpi.com |

| Indole Phytoalexins | Antiproliferative (Leukemia cells) | Partial increase in activity | beilstein-archives.org |

| Indol-3-yl-glyoxylamides | SARS-CoV-2 3CL Protease Inhibition | Favorable for activity (compared to 6-bromo) | mdpi.com |

| Indole Phytoalexins (Type A-E) | Antiproliferative (Various cancer lines) | Lower or similar activity in some cases | researchgate.net |

Role of the Ethanone (B97240) Group at the 3-Position

The ethanone (or acetyl) group at the C-3 position is a key functional feature of 1-(5-bromo-1H-indol-3-yl)ethanone. The C-3 position of indole is the most nucleophilic, making it a common site for functionalization. researchgate.netrsc.org

The 3-acetyl group provides a crucial point of interaction with biological macromolecules. The carbonyl oxygen of the ethanone group can act as a hydrogen bond acceptor, a fundamental interaction in receptor-ligand binding. nih.gov Nitrogen-containing heterocyclic compounds, like indoles, are significant in medicinal chemistry due to their ability to engage in various non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces, which are often facilitated by functional groups like ethanone. nih.govresearchgate.net These interactions are critical for the compound's affinity and specificity for its biological target.

The 3-acetyl group is a versatile handle for synthetic modification to enhance biological potency. researchgate.net The ketone functionality allows for a wide range of chemical transformations. For example, it can be reduced to a secondary alcohol, which introduces a new hydrogen bond donor and a chiral center. The methyl group of the ethanone can be functionalized, or the entire acetyl group can be used as a starting point for building more complex side chains. For instance, 3-cyanoacetyl indoles, derived from 3-acetyl indoles, are versatile starting materials for constructing a wide variety of molecules, including pyran and pyridine (B92270) derivatives, through multi-component reactions. nih.gov These modifications can alter the compound's size, shape, and electronic properties, allowing for the optimization of its interaction with a specific biological target.

Strategic Derivatization for Enhanced Biological Profiles

The strategic derivatization of the this compound scaffold offers a pathway to new chemical entities with potentially improved biological profiles. The indole nucleus is considered a "privileged" structure in medicinal chemistry due to its presence in numerous bioactive compounds. rsc.orgrsc.org Modifications can be targeted at three main positions: the indole nitrogen (N-1), the ethanone side chain (C-3), and the bromine-bearing benzene (B151609) ring (C-5).

N-1 Position: Alkylation or arylation at the indole nitrogen can influence the molecule's lipophilicity and steric profile, potentially leading to altered target engagement or pharmacokinetic properties. nih.gov

C-3 Ethanone Group: As discussed, this group is ripe for modification. Creating derivatives like oximes, hydrazones, or more complex heterocyclic systems attached to the acetyl group can explore new binding interactions and improve potency and selectivity. researchgate.net

C-5 Bromine Position: While the bromine itself is a key feature, it can also serve as a synthetic handle for cross-coupling reactions (e.g., Suzuki coupling), allowing for the introduction of various aryl or alkyl groups. mdpi.com This can be used to probe specific pockets in a binding site and optimize interactions.

By systematically exploring these derivatization strategies, it is possible to fine-tune the structure of this compound to develop analogues with enhanced potency, selectivity, and drug-like properties for a range of therapeutic targets.

Modification of the Indole Nitrogen (N-1)

Studies on related 1-(1H-indol-1-yl)ethanone derivatives have shown that introducing various substituents on the indole nitrogen can lead to potent and selective inhibitors of enzymes like Cyclooxygenase-2 (COX-2). eurekaselect.combenthamdirect.com For example, the synthesis of derivatives where complex aromatic and heterocyclic moieties are linked to the N-1 position has been a successful strategy for developing novel anti-inflammatory and analgesic agents. eurekaselect.combenthamdirect.com

The general findings indicate that:

N-Alkylation : Simple alkylation, such as adding a methyl or ethyl group (as in 1-(1-methyl-1H-indol-3-yl)ethanone or 1-(1-ethyl-1H-indol-3-yl)ethanone), can enhance lipophilicity, which may improve cell membrane permeability. sigmaaldrich.comsigmaaldrich.com

Complex Substituents : Introducing larger, more complex groups via linkers (e.g., phenoxyethyl groups) allows for probing deeper into protein binding pockets and establishing additional interactions, leading to enhanced potency and selectivity. benthamdirect.com

Bioisosteric Replacement : The N-H group can act as a hydrogen bond donor. Replacing it with other groups alters this interaction potential, which can be crucial for optimizing binding affinity with a specific biological target.

For this compound, modifying the N-1 position is a key strategy in derivative design to fine-tune its pharmacological profile.

Introduction of Additional Halogen or Nitro Analogs

Halogenation is a common and powerful tool in medicinal chemistry to modulate a drug candidate's properties. The introduction of additional halogen atoms or other electron-withdrawing groups like a nitro group onto the this compound scaffold can profoundly impact its activity.

The position and nature of the halogen substituent are critical. Marine indole alkaloids, for instance, demonstrate that bromination of the indole core is crucial for certain biological activities. nih.gov A comparative analysis of 3-acetylindole (B1664109) analogs highlights the distinct electronic effects of different substituents. researchgate.net

Nitro Analogs : Replacing the 5-bromo substituent with a 5-nitro group, as in 1-(5-nitro-1H-indol-3-yl)ethanone, significantly increases the electron-withdrawing nature of the substituent. This modification has been shown to enhance antimalarial activity, with the nitro analog demonstrating superior potency compared to the drug chloroquine (B1663885) in certain assays. researchgate.net

Additional Halogenation : The introduction of a second halogen, such as chlorine at the 6-position to yield a 5-bromo-6-chloroindole core, can further enhance lipophilicity and modulate electronic properties, potentially leading to increased potency or altered selectivity. bldpharm.com The combination of a bromine at position 7 and a nitro group at position 5 creates analogs like 1-(7-bromo-5-nitro-1H-indol-3-yl)-2,2,2-trichloroethan-1-one, which are explored for specific therapeutic applications.

These modifications underscore the importance of the electronic environment of the indole ring in defining the molecule's interaction with its biological targets.

Development of Complex Substituents for Targeted Drug Design

Moving beyond simple substitutions, the development of more complex derivatives of this compound is a key strategy for achieving target-specific activity and high potency. This involves attaching larger, functionally diverse chemical groups to various positions on the indole scaffold.

The goal of this approach is to design molecules that can form multiple, specific interactions with a biological target, such as an enzyme's active site or a receptor's binding pocket. For example, the synthesis of 1-(5-bromo-1H-indol-3-yl)-2-(6-nitro-1,3-benzodioxol-5-yl)ethanone involves attaching a complex, substituted benzodioxole ring system to the acetyl group at the 3-position. This creates a larger molecule with additional hydrogen bond acceptors (nitro and ether oxygens) and a more defined three-dimensional shape, designed to fit a specific binding site.

Such strategies are fundamental to modern drug discovery, allowing for the rational design of molecules with optimized efficacy and selectivity. researchgate.net

Comparative Structure-Activity Analysis with Related Indole and Indazole Compounds

To better understand the specific contribution of each part of the this compound molecule, it is useful to compare its structure and activity with related compounds. This analysis helps to isolate the effects of the 5-bromo substituent, the indole core itself, and the position of the acetyl group.

Comparison with 1-(5-Methyl-1H-indol-3-yl)ethanone and its Derivatives

Comparing the 5-bromo analog with the 5-methyl analog allows for an assessment of the electronic and steric effects of the substituent at the 5-position.

Electronic Effects : Bromine is an electron-withdrawing group (by induction) and deactivating, while the methyl group is weakly electron-donating. This difference in electron density on the indole ring can affect the molecule's pKa, its ability to participate in charge-transfer interactions, and its susceptibility to metabolic oxidation.

Steric and Lipophilic Effects : Bromine is larger than a methyl group but they have similar lipophilicity (Hansch-Leo π constants are +0.86 for Br and +0.56 for Me). This difference in size can influence how the molecule fits into a binding pocket.

While direct comparative studies are not extensively published, research on substituted indoles generally shows that switching from a small electron-donating group to a halogen can significantly alter the biological activity profile, for instance, from anti-inflammatory to antimicrobial or cytotoxic. thepharmajournal.com

Comparison with Other Halogenated Indole and Indazole Analogs

Comparing positional isomers and related heterocyclic cores provides further insight into the SAR of this compound.

Positional Isomerism (5-bromo vs. 7-bromo) : Moving the bromine from the 5-position to the 7-position, as in 1-(7-bromo-1H-indol-3-yl)ethanone , alters the molecule's dipole moment and the accessibility of the N-1 hydrogen for hydrogen bonding. bldpharm.com The electronic influence of the bromine on the fused benzene ring is different, which can affect interactions with planar aromatic residues in a protein target. nih.gov

Indole vs. Indazole Core : Indazole is a bioisostere of indole, where a nitrogen atom replaces the C-2 carbon of the indole ring. Comparing This compound with 1-(5-bromo-1H-indazol-3-yl)ethanone reveals the importance of the C-2 carbon and the N-1 hydrogen's environment. researchgate.netbldpharm.com The indazole core has different hydrogen bonding capabilities (due to the pyrazole (B372694) ring) and a different electronic distribution, which often leads to a completely different pharmacological profile.

Multi-halogenated Analogs : Compounds like 1-(5-bromo-6-chloro-1H-indazol-1-yl)ethanone introduce both an additional halogen and the indazole core. uni.lu Such molecules are often designed to maximize lipophilicity and van der Waals interactions within a specific binding site.

Structural Analog Comparisons to Isolate Substituent-Specific Effects

By systematically comparing a series of analogs, the specific effect of each substituent can be clarified. A key comparison is between halogenated and nitro-substituted compounds at the same position.

Table 5.1: Comparison of 5-Substituted 3-Acetylindole Analogs

| Compound Name | 5-Substituent | Key Property of Substituent | Reported Biological Relevance |

| This compound | Bromo (-Br) | Electron-withdrawing, lipophilic | Precursor for antimicrobial agents researchgate.net |

| 1-(5-Chloro-1H-indol-3-yl)ethanone | Chloro (-Cl) | Electron-withdrawing, less lipophilic than Br | Structural analog for bioactivity studies researchgate.net |

| 1-(5-Nitro-1H-indol-3-yl)ethanone | Nitro (-NO₂) | Strongly electron-withdrawing | Potent antimalarial activity researchgate.net |

| 1-(5-Methyl-1H-indol-3-yl)ethanone | Methyl (-CH₃) | Weakly electron-donating | General indole scaffold |

This comparison demonstrates a clear trend: increasing the electron-withdrawing strength at the 5-position (from methyl to chloro to bromo to nitro) can significantly enhance specific biological activities, such as antimalarial potency. researchgate.net This suggests that for certain targets, a more electron-poor aromatic system is favorable for binding or mechanism of action.

Contextualizing Structural and Functional Attributes through Analogous Compounds

The structure-activity relationship (SAR) of a compound provides crucial insights into how its chemical structure correlates with its biological activity. For this compound, understanding its SAR involves examining how modifications to its core structure—the 5-bromo-substituted indole ring and the acetyl group at the 3-position—influence its functional properties. By comparing it with analogous compounds, a clearer picture of its potential as a pharmacophore emerges.

Antibacterial Activity of Analogous Indole-3-ethanone Oxime Derivatives

A significant area of investigation for analogs of this compound has been in the realm of antibacterial agents, particularly against resistant bacterial strains. A study on (E)-1-(1H-indol-3-yl)ethanone O-benzyl oxime derivatives has provided valuable SAR data. nih.gov Within this series, the 5-bromo substituted analog demonstrated potent activity, highlighting the importance of this specific substitution.

The general structure of the synthesized analogs involves the modification of the oxime ether part of the molecule. The study revealed that the nature of the substituent on the indole ring and the benzyl (B1604629) group of the oxime ether plays a critical role in the antibacterial efficacy.

Key Research Findings:

Role of the 5-Bromo Substituent: The analog featuring a bromine atom at the C-5 position of the indole ring (compound 5h in the study) exhibited potent activity against both methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA) strains. nih.gov This suggests that the electron-withdrawing nature and the steric bulk of the bromine atom at this position are favorable for antibacterial activity.

Impact of Indole Ring Substitution: The study explored various substituents on the indole ring, including hydrogen, methyl, and methoxy (B1213986) groups at different positions. The presence of a 5-bromo group was found to be particularly effective. nih.gov

Influence of the Oxime Ether Moiety: Modifications to the O-benzyl group of the oxime ether also influenced the activity. However, the combination of the 5-bromoindole scaffold with the O-benzyl oxime ether proved to be a highly potent arrangement. nih.gov

The following table summarizes the antibacterial activity of selected analogs from the study, illustrating the SAR.

| Compound | Indole Substituent | O-Benzyl Substituent | Antibacterial Activity (MIC in µg/mL) against MRSA |

|---|---|---|---|

| Analog 1 | H | H | Moderate |

| Analog 2 | 5-Bromo | H | Potent (1-4) nih.gov |

| Analog 3 | 5-Methoxy | H | Moderate |

| Analog 4 | 5-Bromo | 4-Fluoro | Potent |

Antiproliferative and Enzyme Inhibitory Activities of Analogous 5-Bromoindole Derivatives

Beyond antibacterial effects, the 5-bromoindole scaffold is a recurring motif in compounds designed for anticancer and enzyme inhibitory activities. Although not direct analogs of this compound in terms of the 3-position substituent, these compounds provide a broader context for the functional importance of the 5-bromoindole core.

Research into novel 5-bromoindole-2-carboxylic acid derivatives has identified them as potential inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. nih.gov In one study, various carbothioamide, oxadiazole, and triazole derivatives of 5-bromoindole-2-carboxylic acid were synthesized and evaluated for their antiproliferative activities against several cancer cell lines. nih.gov The findings indicated that specific derivatives exhibited strong binding to the EGFR tyrosine kinase domain and displayed potent, cancer-specific cell growth inhibition. nih.gov

Another study focused on 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide, which demonstrated significant anti-angiogenic and antiproliferative effects. nih.gov This highlights the versatility of the 5-bromoindole scaffold in generating compounds with diverse biological activities.

The table below presents data on the antiproliferative activity of some 5-bromoindole derivatives, contextualizing the potential of this scaffold.

| Compound Type | Target | Observed Activity | Reference |

|---|---|---|---|

| 5-Bromoindole-2-carboxylic acid derivatives (e.g., carbothioamides, oxadiazoles) | EGFR Tyrosine Kinase | Potent antiproliferative activity against A549, HepG2, and MCF-7 cancer cell lines. nih.gov | nih.gov |

| 5-Bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | Angiogenesis, Cell Proliferation | Significant anti-angiogenic activity and antiproliferative effect on HUVEC and A549 lung cancer cells. nih.gov | nih.gov |

| 3-Substituted 5-bromoindoles | HIV-1 Fusion | Analogs with a 5-bromoindole moiety have been explored as HIV-1 fusion inhibitors. nih.gov | nih.gov |

Mechanistic Research on Biological Activities

Anticancer and Cytotoxic Mechanisms

The potential of 1-(5-bromo-1H-indol-3-yl)ethanone as an anticancer agent is investigated through several key cellular mechanisms that are common targets for cancer therapy.

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. A primary strategy in cancer chemotherapy is to induce apoptosis in tumor cells. While direct studies on this compound are limited, research on structurally related brominated and indole-containing compounds demonstrates a strong potential for pro-apoptotic activity.

For instance, various derivatives of tetrabromobenzimidazole have been shown to effectively induce apoptosis in cancer cell lines such as breast cancer (MCF-7, SK-BR-3) and acute lymphoblastic leukemia (CCRF-CEM). nih.gov One such derivative, 1-phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanone, was found to trigger the mitochondrial apoptotic pathway. nih.gov Similarly, an indole-based chalcone (B49325) derivative has been identified as a potent inducer of apoptosis in human leukemia cells. nih.gov Other studies have shown that compounds can induce characteristic apoptotic features like chromatin condensation and DNA fragmentation in cancer cells. mdpi.commdpi.com For example, peperomin E, a secolignan, induced apoptosis in prostate cancer PC-3 cells by up-regulating the Bax/Bcl-2 ratio and activating caspase-3. mdpi.com These findings suggest that the this compound scaffold is a promising candidate for inducing apoptosis in cancer cells.

Table 1: Pro-Apoptotic Activity of Related Compounds

| Compound/Extract | Cell Line(s) | Observed Mechanism/Effect |

| 1-phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanone | CCRF-CEM (Leukemia) | Induces mitochondrial apoptotic pathway. nih.gov |

| Peperomin E | PC-3 (Prostate Cancer) | Upregulation of Bax/Bcl-2 ratio, activation of caspase-3. mdpi.com |

| Actinomycin-like compounds from Streptomyces fildesensis | MCF-7, PC-3, HT-29 | Caspase activation, decreased mitochondrial membrane potential. mdpi.com |

| Indole-based chalcone derivative (MOMIPP) | U251 (Glioblastoma) | Induces a non-apoptotic form of cell death (methuosis). nih.gov |

Inhibition of Tubulin Polymerization (by analogy with related indole (B1671886) derivatives)

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport, making them a key target for anticancer drugs. eurekaselect.com Agents that interfere with tubulin polymerization can arrest the cell cycle, typically in the G2/M phase, and subsequently lead to apoptosis. nih.gov The indole scaffold is a well-established "privileged structure" for developing tubulin polymerization inhibitors. nih.govtandfonline.com

Numerous indole derivatives have been shown to inhibit tubulin polymerization, often by binding to the colchicine (B1669291) site on β-tubulin. nih.govnih.govrsc.org This binding prevents the assembly of microtubules, disrupting the formation of the mitotic spindle and halting cell proliferation. For example, certain 3-formyl-2-phenylindoles showed potent antiproliferative activity and inhibited tubulin polymerization with IC₅₀ values in the nanomolar and low micromolar range, respectively. tandfonline.com Similarly, new indole-based 1,2,4-triazole (B32235) derivatives were found to effectively inhibit tubulin polymerization (IC₅₀ = 8.3 μM), occupy the colchicine-binding site, and induce G2/M cell cycle arrest and apoptosis in HeLa cells. rsc.org Given that this compound shares the core indole structure, it is plausible that it could exert anticancer effects through a similar mechanism of tubulin polymerization inhibition.

Table 2: Tubulin Polymerization Inhibition by Analogous Indole Derivatives

| Compound Class | Example Compound | Activity |

| Fused Indole Derivatives | Compound 21 | Inhibited tubulin polymerization with an IC₅₀ of 0.15 µM. nih.gov |

| 3-Formyl-2-phenylindoles | Compound 169e | Inhibited tubulin polymerization with an IC₅₀ of 1.5 µM. tandfonline.com |

| Indole-based 1,2,4-triazoles | Compound 9p | Inhibited tubulin polymerization with an IC₅₀ of 8.3 μM. rsc.org |

| N-((1-methyl-1H-indol-3-yl)methyl)acetamides | Compound 7d | Potent activity against HeLa, MCF-7, and HT-29 cell lines and inhibited tubulin polymerization. nih.gov |

Modulation of Cellular Signaling and Regulation Pathways

Cancer development is driven by alterations in cellular signaling pathways that control cell growth, proliferation, and survival. journaljcti.com Targeting these aberrant pathways is a cornerstone of modern cancer therapy. Indole derivatives have been shown to modulate several critical signaling cascades.

Key pathways often dysregulated in cancer include the MAPK/ERK and NF-κB pathways, which regulate processes like cell growth, invasion, metastasis, and apoptosis inhibition. nih.govmdpi.com Research on 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone, a closely related bromo-substituted aromatic ketone, demonstrated that it could potently inhibit the migration of human fibrosarcoma cells by regulating the NF-κB and MAPKs signaling pathways. nih.gov Other natural compounds are known to suppress cancer cell growth by inhibiting NF-κB expression and activity. nih.gov For instance, a synthetic indole chalcone was found to exert its antiproliferative effect by inhibiting the PI3K/Akt/mTOR pathway in breast cancer cells. mdpi.com These examples highlight the potential for this compound to intervene in oncogenic signaling, thereby inhibiting cancer progression.

Antimicrobial Properties and Mechanisms

In addition to anticancer potential, indole-containing structures are explored for their antimicrobial activities against a range of pathogenic bacteria.

The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Phytochemicals, including indole derivatives, are a promising source for such compounds. nih.gov Studies have demonstrated the efficacy of indole compounds against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. nih.govjournalijar.com

For example, indole-3-carbinol, a related indole derivative, was shown to be one of the more effective phytochemicals in controlling the growth of E. coli and S. aureus, including their biofilms. nih.gov The antimicrobial action of such compounds can involve damaging microbial membranes or interfering with cell-to-cell communication (quorum sensing). nih.gov General antimicrobial screenings of various heterocyclic compounds, including those with structures analogous to chalcones, have also reported activity against S. aureus, B. subtilis, and E. coli. journalijar.com Furthermore, some Bacillus subtilis strains themselves produce antimicrobial compounds effective against S. aureus. nih.gov This body of evidence supports the potential of this compound as a candidate for antimicrobial research.

Table 3: Antimicrobial Activity of Related Indole and Other Compounds

| Compound | Target Organism(s) | Observed Effect |

| Indole-3-carbinol | E. coli, S. aureus | Control of planktonic and biofilm growth; quorum sensing inhibition. nih.gov |

| Substituted Chalcones | S. aureus, B. subtilis, E. coli | Zone of inhibition observed, indicating antibacterial activity. journalijar.com |

| Mace (Nutmeg) Extract | E. coli, S. aureus | Good antimicrobial property. researchgate.net |

Interactions with DNA Gyrase Enzyme

DNA gyrase is an essential bacterial enzyme (a type II topoisomerase) that introduces negative supercoils into DNA, a process vital for DNA replication and transcription. mdpi.comresearchgate.net Its absence in eukaryotes makes it an excellent and specific target for antibacterial drugs. researchgate.net The most well-known inhibitors of DNA gyrase are the quinolone class of antibiotics. mdpi.com These agents function by stabilizing the complex between DNA gyrase and the cleaved DNA, leading to double-strand breaks and ultimately bacterial cell death. mdpi.comresearchgate.net The interaction often involves specific residues in the A subunit of the enzyme, such as Ser83 and Asp87. nih.gov

While DNA gyrase is a validated and critical target for antibacterial agents, there is currently no specific research in the reviewed literature that directly demonstrates or suggests an interaction between this compound and the DNA gyrase enzyme. The mechanism of action for indole-based antimicrobials may differ from that of quinolones, and further investigation would be required to determine if this compound has any effect on DNA gyrase activity.

Antifungal and Antitubercular Activities (by analogy with related indole derivatives)

The emergence of drug-resistant fungal and mycobacterial strains necessitates the development of novel therapeutic agents. wjpsonline.com Indole derivatives have demonstrated considerable promise in this arena, with numerous studies highlighting their antifungal and antitubercular capabilities. researchgate.netchula.ac.thwjpsonline.com

Antifungal Activity:

The antifungal potential of indole derivatives has been extensively investigated. researchgate.net For instance, certain indole derivatives have exhibited broad-spectrum antifungal activities against a range of phytopathogenic fungi. researchgate.net The marine bisindole alkaloid, 2,2-bis(6-bromo-3-indolyl)ethylamine, has shown significant antifungal activity against various fungi, including Aspergillus flavus and Cladosporium cladosporioides, with minimum inhibitory concentration (MIC) values as low as 16 μg/mL. nih.gov Furthermore, a study on 3-indolyl-3-hydroxy oxindole (B195798) derivatives revealed that the presence of a bromine substituent at position 5 of the 3-hydroxy-2-oxindole and indole rings is crucial for potent antifungal activity. mdpi.com Specifically, compound 3u from this series demonstrated excellent antifungal activity against Rhizoctonia solani, with an EC50 of 3.44 mg/L. mdpi.com These findings suggest that the 5-bromo substitution on the indole ring of this compound could be a key determinant of its potential antifungal properties.

Antitubercular Activity: